Methyl 2,4-dimethylbenzoylformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

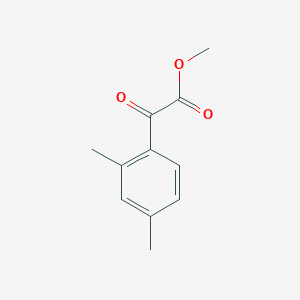

Methyl 2,4-dimethylbenzoylformate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of benzoylformic acid where two methyl groups are attached to the benzene ring at positions 2 and 4. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethylbenzoylformate can be synthesized through several methods, including the esterification of 2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

化学反応の分析

Types of Reactions: Methyl 2,4-dimethylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation: 2,4-Dimethylbenzoic acid or its derivatives.

Reduction: Corresponding alcohols or other reduced forms.

Substitution: Various substituted esters or amides.

科学的研究の応用

General Properties

Methyl 2,4-dimethylbenzoylformate is characterized by its molecular formula C11H12O3 and a molecular weight of approximately 196.21 g/mol. The compound appears as a colorless to pale yellow liquid with a sweet odor and is moderately soluble in water while being more soluble in organic solvents such as ethanol and acetone.

Applications Overview

The applications of this compound can be categorized into the following sectors:

-

UV-Curable Coatings and Inks

- Photoinitiator Role : The compound acts as a photoinitiator in UV-curable formulations. Upon exposure to ultraviolet light, it initiates polymerization processes that allow for rapid curing of coatings and inks. This property is crucial for applications in automotive finishes, electronics, and packaging materials due to the durability and quick drying times associated with UV-cured products .

-

Agricultural Sector

- Herbicide Synthesis : this compound serves as an intermediate in the synthesis of various herbicides, including Benzimidazolinone derivatives. These herbicides are utilized for their selective action against weeds in crops like sugar beets . The compound's ability to facilitate the formation of active herbicidal agents highlights its importance in modern agriculture.

- Pharmaceuticals

Case Study 1: UV-Curable Coatings

A study conducted by Sumitomo Chemical reported the use of this compound in developing high-performance UV-curable coatings. The results indicated that formulations containing this photoinitiator exhibited excellent adhesion properties and durability under various environmental conditions. The coatings demonstrated a significant reduction in curing time compared to traditional solvent-based systems, making them ideal for high-speed production lines .

Case Study 2: Agricultural Applications

Research published in agricultural chemistry journals highlighted the effectiveness of this compound as an intermediate in synthesizing Benzimidazolinone herbicides. Field trials showed that crops treated with these herbicides exhibited improved weed control without adversely affecting crop yield. The selectivity of these herbicides can be attributed to the structural properties imparted by this compound during synthesis .

作用機序

The mechanism by which Methyl 2,4-dimethylbenzoylformate exerts its effects depends on the specific application. In biochemical assays, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved vary based on the context of its use, but it generally interacts with biological macromolecules to elicit a response.

類似化合物との比較

Methyl 2,4-dimethylbenzoylformate is similar to other esters and benzoyl derivatives, such as Methyl benzoate and Methyl 3,4-dimethylbenzoate. its unique substitution pattern at positions 2 and 4 on the benzene ring distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in specific applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

Methyl 2,4-dimethylbenzoylformate is a compound of increasing interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a benzoyl moiety with two methyl substitutions at the 2 and 4 positions on the aromatic ring. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, particularly those involved in metabolic pathways. Its structure allows it to participate in enzyme-catalyzed reactions, including decarboxylation and ester hydrolysis.

- Electrophilic Reactivity : The carbonyl group in the benzoyl moiety enhances its electrophilic character, facilitating nucleophilic attack by biological molecules such as amino acids and nucleotides.

- Metabolic Pathways : this compound is implicated in cancer metabolism, serving as a metabolite that may influence tumor growth and proliferation through its involvement in key biochemical pathways.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties . Research suggests that it can inhibit the growth of certain cancer cell lines by disrupting metabolic processes essential for cell proliferation. For instance, it has been observed to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, potentially leading to reduced energy production in cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . Derivatives of methyl benzoylformate are known to play roles in synthesizing anti-inflammatory drugs like ibuprofen and naproxen. This suggests that this compound could have similar therapeutic applications.

Case Studies

- Enzyme Kinetics : A study investigated the kinetic properties of this compound as a substrate for benzoylformate decarboxylase (BFDC). The results showed that it acts as a competitive inhibitor with a Ki value indicating moderate affinity for the enzyme .

- Synthesis of Pharmaceutical Intermediates : Research highlighted the use of this compound in synthesizing pharmaceutical intermediates with high yields and selectivity. For example, using DMSO as a solvent improved the reaction efficiency significantly .

- Biochemical Pathway Analysis : Investigations into the metabolic pathways involving this compound revealed its role as a metabolite linked to cancer metabolism. The presence of this compound was noted in various biochemical assays aimed at understanding cancer cell metabolism .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl 2-(2,4-dimethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPRNQBRUCNGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。